molecular formula C9H11NO B1370027 1-(5-Methylpyridin-2-yl)propan-2-one CAS No. 73010-36-3

1-(5-Methylpyridin-2-yl)propan-2-one

Cat. No.: B1370027
CAS No.: 73010-36-3
M. Wt: 149.19 g/mol
InChI Key: IHWRVCONMXLQQT-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-2-yl)propan-2-one is a chemical compound with the molecular formula C₉H₁₁NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methylpyridin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylpyridin-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 5-methyl-2-pyridinecarboxylic acid.

    Reduction: Formation of 1-(5-methylpyridin-2-yl)propan-2-ol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

1-(5-Methylpyridin-2-yl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-2-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(5-Methylpyridin-2-yl)propan-1-one
  • 1-(5-Methylpyridin-2-yl)propan-1-amine

Comparison: 1-(5-Methylpyridin-2-yl)propan-2-one is unique due to the presence of a ketone group at the second carbon of the propyl chain, which imparts distinct chemical reactivity compared to its analogs. For instance, 1-(5-Methylpyridin-2-yl)propan-1-one has a ketone group at the first carbon, leading to different oxidation and reduction products. Similarly, 1-(5-Methylpyridin-2-yl)propan-1-amine contains an amine group, which significantly alters its chemical behavior and biological activity .

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-7)5-8(2)11/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWRVCONMXLQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595400
Record name 1-(5-Methylpyridin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73010-36-3
Record name 1-(5-Methylpyridin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,5-lutidine (2.68 g) in tetrahydrofuran (16 ml) was added a solution of n-butyllithium in n-hexane (1.66M, 16.6 ml) dropwise at −50° C. under a nitrogen atmosphere, and the mixture was warmed to 0° C. The mixture was cooled to −50° C., and N,N-dimethylacetamide (2.56 ml) was added dropwise. Then the mixture was warmed to room temperature, poured into a saturated aqueous ammonium chloride solution and extracted with ethyl acetate (100 ml×3). The combined organic layer was washed with brine, dried over sodium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography (silica gel 100 g, n-hexane:ethyl acetate=1:2) to give 1-(5-methylpyridin-2-yl)propan-2-one (2.60 g).
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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16 mL
Type
solvent
Reaction Step One
Quantity
16.6 mL
Type
solvent
Reaction Step One
Quantity
2.56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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